

Application Note: Quantification of Manogepix in Human Plasma using HPLC

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Compound of Interest		
Compound Name:	Fosmanogepix	
Cat. No.:	B1667579	Get Quote

This application note describes a robust and sensitive method for the quantification of manogepix, the active moiety of the antifungal prodrug **fosmanogepix**, in human plasma samples. The presented protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for bioanalytical quantification of manogepix in clinical and pharmacokinetic studies.[1][2]

Introduction

Manogepix (MGX, APX001A) is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, disrupting the synthesis of essential GPI-anchored proteins in the fungal cell wall.[3] It is the active form of the prodrug **fosmanogepix** (FMGX, APX001).[1][2] Accurate quantification of manogepix in plasma is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection can be a viable analytical technique, the complexity of the plasma matrix and the required sensitivity often necessitate the use of a more selective and sensitive detector, such as a tandem mass spectrometer (MS/MS). The method detailed below is based on published and validated LC-MS/MS methodologies for manogepix.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and analysis of manogepix in plasma.

1. Sample Preparation

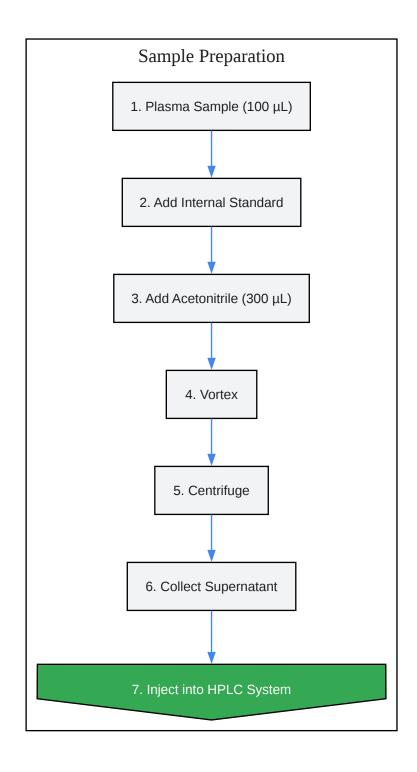


A simple protein precipitation method is effective for extracting managepix from plasma samples.[4][5]

- Materials:
 - Human plasma (EDTA as anticoagulant is suitable[1])
 - Acetonitrile, HPLC grade[6][7]
 - Internal Standard (IS) solution (a structural analog of manogepix, if available, or a stable isotope-labeled manogepix)
 - Microcentrifuge tubes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Allow plasma samples to thaw at room temperature.
 - Vortex the plasma sample to ensure homogeneity.
 - In a clean microcentrifuge tube, pipette 100 μL of the plasma sample.
 - Add a specified amount of the internal standard solution.
 - Add 300 μL of cold acetonitrile (1:3 v/v plasma to acetonitrile) to precipitate plasma proteins.[6][7]
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Workflow for Plasma Sample Preparation





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Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

2. Chromatographic Conditions



The following are typical starting conditions for the separation of manogepix. Optimization may be required based on the specific HPLC system and column used.

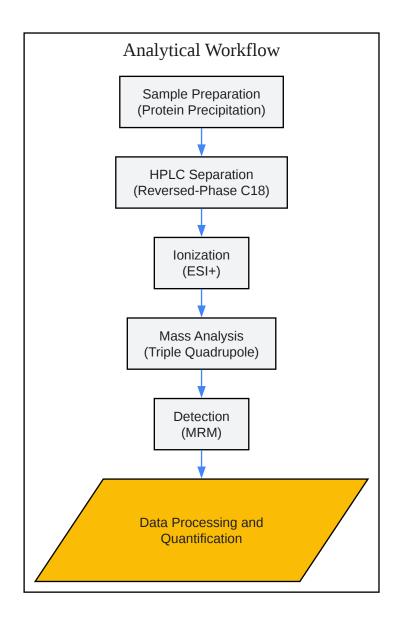
- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is a suitable choice.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a short run time.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5-10 μL.
- 3. Detection Tandem Mass Spectrometry (MS/MS)

For sensitive and selective detection, a triple quadrupole mass spectrometer is used.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for manogepix and the internal standard should be monitored. These transitions need to be optimized for the specific instrument.

Logical Workflow for HPLC-MS/MS Analysis





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